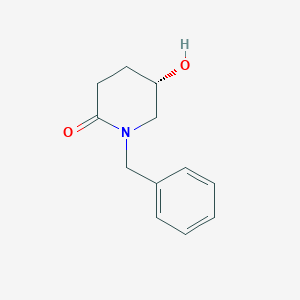

(S)-1-Benzyl-5-hydroxypiperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(5S)-1-benzyl-5-hydroxypiperidin-2-one |

InChI |

InChI=1S/C12H15NO2/c14-11-6-7-12(15)13(9-11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1 |

InChI Key |

KZTIAEIAFIDXCI-NSHDSACASA-N |

Isomeric SMILES |

C1CC(=O)N(C[C@H]1O)CC2=CC=CC=C2 |

Canonical SMILES |

C1CC(=O)N(CC1O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Significance of Piperidinone Derivatives As Chiral Synthons

Piperidinone derivatives, particularly those possessing stereocenters, are highly sought-after chiral synthons in asymmetric synthesis. The term "chiral synthon" refers to a building block that contains a stereogenic center and can be incorporated into a larger molecule to control its stereochemistry. The utility of chiral piperidinones stems from their conformational rigidity and the predictable facial selectivity they offer in chemical reactions.

The piperidine (B6355638) ring can adopt well-defined chair or boat conformations, which influences the spatial orientation of its substituents. This conformational preference, coupled with the inherent chirality of the molecule, allows for a high degree of stereocontrol in reactions at or adjacent to the ring. For instance, the presence of a substituent on the piperidine ring can direct the approach of a reagent to a specific face of the molecule, leading to the formation of a single desired stereoisomer. This is a critical aspect of modern drug development, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

Furthermore, the lactam functionality (the -C(=O)-NH- group) within the piperidinone ring provides a handle for a variety of chemical transformations. It can be hydrolyzed to reveal a carboxylic acid and an amine, or it can be reduced to generate a cyclic amine. The carbonyl group itself can participate in nucleophilic addition reactions, and the adjacent nitrogen atom can be further functionalized. This versatility makes chiral piperidinones powerful intermediates for the synthesis of a diverse range of target molecules, including alkaloids and other biologically active compounds. nih.gov

Strategic Role of Hydroxylated Nitrogen Heterocycles in Complex Molecule Construction

Hydroxylated nitrogen heterocycles, a class of compounds that includes (S)-1-Benzyl-5-hydroxypiperidin-2-one, play a strategic role in the construction of complex molecules. researchgate.net Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, with over half of all FDA-approved small-molecule drugs containing at least one such ring system. rsc.orgnih.gov The presence of a hydroxyl group (-OH) adds another layer of functionality and strategic importance to these scaffolds.

The hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov In the context of synthesis, the hydroxyl group is a versatile functional handle. It can be:

Protected and deprotected: This allows other parts of the molecule to be modified without affecting the hydroxyl group.

Converted into a good leaving group: This facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups.

Oxidized: This can lead to the formation of a ketone, which can then undergo further transformations.

Used to direct reactions: The hydroxyl group can coordinate to a metal catalyst, for example, directing a reaction to a specific position on the molecule.

Retrosynthetic Analysis of S 1 Benzyl 5 Hydroxypiperidin 2 One Precursors

Enantioselective Approaches to the 5-Hydroxypiperidin-2-one (B102186) Core

The primary challenge in synthesizing this compound lies in the precise control of the stereocenter at the C5 position. Various enantioselective strategies have been developed to construct the chiral 5-hydroxypiperidin-2-one core.

Asymmetric Catalysis in Lactam Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds, including lactams. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.

Organocatalysis, which employs small organic molecules as catalysts, offers a metal-free alternative for asymmetric transformations. Proline and its derivatives have been successfully used in enantioselective aldol (B89426) and Mannich reactions, which can be key steps in the formation of substituted piperidines. youtube.comyoutube.com For instance, a proline-catalyzed asymmetric Mannich reaction can be a crucial step in building the chiral framework of piperidinones. nih.gov The formation of an enamine intermediate from the catalyst and a carbonyl compound allows for a stereocontrolled attack on an electrophile, directed by the chiral environment of the catalyst. youtube.com This strategy can establish the desired stereochemistry before the cyclization to form the lactam ring.

Transition metal catalysts, particularly those based on rhodium, copper, and gold, have been extensively used in enantioselective cyclization reactions. nih.govnih.govd-nb.info Rhodium-catalyzed asymmetric hydrogenation of unsaturated lactams is an effective method for producing chiral lactams with high enantioselectivity. nih.gov Copper-catalyzed reductive aldol cyclizations of α,β-unsaturated amides with ketones have been shown to produce 4-hydroxypiperidin-2-ones with high diastereoselectivity, which can be a related approach. nih.gov Gold(I) catalysts have also been employed in formal [4+1] cycloadditions to create dihydrofuran rings, showcasing their utility in cyclization reactions that could be adapted for piperidinone synthesis. nih.gov

| Catalyst Type | Reaction | Key Features |

| Organocatalyst (e.g., Proline) | Asymmetric Aldol/Mannich Reaction | Metal-free, uses cheap and available catalysts. youtube.comyoutube.com |

| Rhodium Catalyst | Asymmetric Hydrogenation | High enantioselectivity for unsaturated lactams. nih.gov |

| Copper Catalyst | Reductive Aldol Cyclization | High diastereoselectivity for hydroxypiperidinones. nih.gov |

| Gold Catalyst | Enantioselective Cycloaddition | Potential for novel cyclization pathways. d-nb.infonih.gov |

Chiral Auxiliary-Mediated Asymmetric Induction

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. sigmaaldrich.com This strategy involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. williams.edu For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to guide the formation of the C5 stereocenter.

A common approach involves the use of Evans oxazolidinone auxiliaries. williams.eduresearchgate.net An N-acylated oxazolidinone can be stereoselectively alkylated or undergo a conjugate addition, with the bulky auxiliary blocking one face of the molecule and directing the incoming reagent to the opposite face. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantioenriched product. williams.edu This method is known for its high predictability and the commercial availability of both enantiomers of many common auxiliaries. sigmaaldrich.com

Biocatalytic Transformations for Stereospecific Construction

Biocatalysis, utilizing enzymes or whole microorganisms, offers a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of hydroxylated piperidines, engineered proline hydroxylases have shown significant potential. google.com These enzymes can selectively hydroxylate piperidine-2-carboxylic acid derivatives at specific positions. For example, engineered proline hydroxylases have been developed for the selective conversion of (2S)-piperidine-2-carboxylic acid to (2S,5S)-5-hydroxypiperidine-2-carboxylic acid. google.com While this produces the carboxylic acid, it establishes the crucial C5 hydroxyl stereochemistry, which can then be a precursor for the target lactam. Other biocatalytic systems, such as those employing styrene (B11656) monooxygenase and epoxide hydrolase, have been used to create chiral diols from achiral starting materials, demonstrating the power of enzymes in generating stereocenters. nih.gov

Development of Novel Cyclization Pathways for Piperidinone Ring Systems

Beyond the direct enantioselective construction of the 5-hydroxypiperidin-2-one core, research has also focused on developing novel cyclization methods to form the piperidinone ring itself. These methods often introduce the necessary functionality and stereochemistry in a more convergent and efficient manner.

One-pot, multi-component reactions are particularly attractive for their atom economy and efficiency. For instance, a catalyst-free, three-component reaction has been developed for the stereoselective synthesis of cis-2,3-dihydro-4-perfluoroalkyl-1H-1,5-benzodiazepines, showcasing the potential for complex ring system formation in a single step. rsc.orgnih.gov Similar strategies could be envisioned for piperidinone synthesis.

Rhodium(II)-catalyzed cyclization-cycloaddition cascades of α-diazo compounds represent another powerful strategy for constructing complex polycyclic systems containing nitrogen. nih.gov These reactions proceed through the formation of a carbonyl ylide, which can then undergo an intramolecular cycloaddition to rapidly build molecular complexity. Furthermore, ferrocenium-catalyzed dehydrative cyclization of diols offers a convenient route to substituted tetrahydrofurans, a strategy that could potentially be adapted for the synthesis of piperidinones from appropriate amino diols. mdpi.com

Recent advances also include the development of stereoselective Michael reactions to generate precursors for chiral piperidinones. researchgate.net For example, a TiCl4-catalyzed Michael reaction between nitrostyrenes and an Evans chiral auxiliary has been used to create adducts that can be cyclized to form optically active piperidinones. researchgate.net

| Method | Description | Potential Advantage |

| Multi-component Reactions | Combining three or more reactants in a single step. rsc.orgnih.gov | High efficiency and atom economy. |

| Rhodium(II) Cascade Reactions | Intramolecular cyclization-cycloaddition of diazo compounds. nih.gov | Rapid assembly of complex polycyclic systems. |

| Ferrocenium-Catalyzed Cyclization | Dehydrative cyclization of diols. mdpi.com | Use of a convenient and accessible catalyst. |

| Stereoselective Michael Addition | Formation of a key C-C bond with stereocontrol prior to cyclization. researchgate.net | High stereoselectivity and modularity. |

Intramolecular Carbonyl Nitrene C–H Amidation

The synthesis of lactams, including the piperidinone core of the target molecule, can be achieved through intramolecular C–H amidation reactions mediated by nitrenes. This modern synthetic strategy involves the in-situ generation of a reactive carbonyl nitrene intermediate, which then inserts into a C-H bond within the same molecule to form the heterocyclic ring.

The general mechanism involves the activation of a carboxylic acid precursor to a reactive species, such as a dioxazolone. Under thermal or catalytic conditions (often using iridium or iron catalysts), this intermediate expels carbon dioxide to generate a transient acyl nitrene. This highly reactive nitrene can then undergo an intramolecular C-H insertion reaction. For the synthesis of this compound, a suitable linear precursor would be required, featuring a carboxylic acid derivative at one end and a protected amine with an appropriately positioned C-H bond for cyclization.

Mechanistic studies have shown that the nitrogen atom of metal-bound acyl nitrene intermediates possesses strong electrophilicity, enabling it to be attacked by nucleophiles. nih.gov In the context of intramolecular C-H amidation, the C-H bond acts as the nucleophile. The stereochemistry of the starting material is crucial for controlling the chirality of the final product.

Table 1: Key Aspects of Carbonyl Nitrene C–H Amidation

| Feature | Description | Reference |

|---|---|---|

| Reactive Intermediate | Acyl Nitrene | nih.gov |

| Precursors | Dioxazolones (from carboxylic acids) | nih.gov |

| Catalysts | Iridium (Ir) or Iron (Fe) complexes | nih.gov |

| Key Transformation | Intramolecular insertion of nitrene into a C-H bond to form a C-N bond. | nih.gov |

| Byproduct | Carbon Dioxide (CO₂) | |

While direct examples for this compound are not prevalent in the reviewed literature, the methodology's power in constructing N-heterocycles makes it a highly relevant and potent potential route.

Ring-Opening and Ring-Closing Metathesis in Lactam Synthesis

Olefin metathesis, particularly Ring-Closing Metathesis (RCM), has become a cornerstone in the synthesis of cyclic compounds, including the lactam rings found in molecules like this compound. nih.gov This method relies on the use of ruthenium or molybdenum catalysts to form new double bonds.

A plausible RCM approach to the piperidinone core would start with an acyclic precursor containing two terminal alkenes. One alkene would be part of an amino acid derivative, and the other would be attached to the nitrogen substituent. The RCM reaction would then form the six-membered ring. Subsequent reduction of the newly formed double bond and other functional group manipulations would yield the final product.

In some strategies, a combination of Ring-Opening Metathesis (ROM) and RCM can be employed. d-nb.info For instance, a strained cyclic olefin could undergo ring-opening, followed by a subsequent ring-closing event with another olefin in the molecule to form the desired lactam structure. The efficiency and stereoselectivity of RCM reactions are often high, and the catalysts have become increasingly robust and functional-group tolerant. drughunter.com

Table 2: Common Catalysts in Ring-Closing Metathesis

| Catalyst Generation | Name | Key Features | Reference |

|---|---|---|---|

| First Generation | Grubbs' Catalyst | High reactivity for terminal olefins. | nih.gov |

| Second Generation | Grubbs' Catalyst | Higher activity, better stability, broader substrate scope. | nih.gov |

| Third Generation | Hoveyda-Grubbs Catalysts | Enhanced stability and recyclability. | drughunter.com |

| Specialized | Zhan Catalysts | Often used for challenging macrocyclizations and can favor specific isomers. | drughunter.com |

Reductive Amination and Cyclization Cascades

Reductive amination is a powerful and widely used method for forming C-N bonds. In the context of synthesizing this compound, a cascade reaction involving reductive amination and subsequent cyclization is a highly effective strategy.

This approach can start from a 1,5-dicarbonyl compound or a related precursor. researchgate.net Reaction with benzylamine (B48309) would initially form an imine (or enamine), which is then reduced in situ. A subsequent intramolecular cyclization (lactamization) of the resulting amino ester or amino acid would yield the desired piperidinone ring. The stereochemistry can be controlled by using a chiral starting material or a chiral reducing agent.

An alternative and well-established route involves the N-benzylation of a pre-formed chiral piperidinone, such as (S)-5-hydroxy-piperidin-2-one. This precursor can be synthesized from chiral pool starting materials like glutamic acid. The N-benzylation is typically achieved by reacting the lactam with benzyl bromide in the presence of a base.

Table 3: Example of a Reductive Amination/Cyclization Approach

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Dialdehyde Formation | Cyclic Olefin Precursor | O₃, then Me₂S | 1,5-Dialdehyde | researchgate.net |

| 2. Reductive Amination | 1,5-Dialdehyde, Benzylamine | NaBH₃CN or H₂, Pd/C | N-Benzyl Amino Alcohol/Acid | researchgate.net |

| 3. Lactamization | N-Benzyl Amino Acid | Heat or coupling agent | (S)-1-Benzyl-piperidin-2-one derivative | |

Optimization of Reaction Conditions and Process Efficiency in Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to an industrial process requires rigorous optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. researchgate.net For the synthesis of this compound, key parameters must be fine-tuned.

For methods involving catalysis, such as RCM or C-H amidation, catalyst loading is a major consideration. Reducing the amount of expensive metal catalysts (like ruthenium or iridium) to parts-per-million levels is a primary goal. drughunter.com This often involves screening different catalysts, solvents, and temperatures to find the optimal balance between reaction time and yield.

Reaction concentration is another critical factor. While high dilution can favor intramolecular reactions like RCM and prevent dimerization, it is inefficient for large-scale production due to the large solvent volumes required. drughunter.com Therefore, finding the highest possible concentration that still provides a good yield of the desired product is essential. Temperature control is also vital for managing reaction kinetics and preventing the formation of byproducts. researchgate.net

Table 4: Parameters for Optimization in Scalable Synthesis

| Parameter | Goal | Common Adjustments | Reference |

|---|---|---|---|

| Catalyst Loading | Minimize amount of catalyst | Screen catalysts, optimize temperature and time. | drughunter.com |

| Concentration | Maximize throughput | Increase substrate concentration while monitoring for side reactions (e.g., dimerization). | drughunter.com |

| Temperature | Ensure optimal reaction rate and selectivity | Lower temperature to improve selectivity, raise to increase speed. | researchgate.net |

| Solvent | Improve efficiency and safety | Choose a solvent that maximizes solubility and is easily removed; consider green alternatives. | skpharmteco.com |

| Purification | Simplify process | Develop routes that yield a product pure enough to be isolated by crystallization rather than chromatography. | |

Integration of Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the importance of sustainability through the adoption of the 12 Principles of Green Chemistry. mun.ca The synthesis of this compound can be made more environmentally benign by incorporating these principles.

A key focus is on the use of safer solvents. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages replacing them with water, supercritical fluids, or ionic liquids, or designing solvent-free reactions. skpharmteco.comyoutube.com For example, some reductive aminations can be performed in water.

Atom economy, which measures how much of the reactants' atoms are incorporated into the final product, is another core principle. mun.ca Cascade reactions are inherently atom-economical as they combine multiple steps into one pot, reducing waste from intermediate purifications. Catalytic reactions, such as C-H amidation and metathesis, are also preferred over stoichiometric reagents because the catalyst is used in small amounts and can, in principle, be recycled. nih.gov

Spectroscopic Techniques for Absolute and Relative Configuration Assignment

Spectroscopic methods are indispensable tools for elucidating the stereochemical nuances of chiral compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their structure and conformation can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and spatial relationships of atoms in a molecule. In the context of this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to confirm its structural integrity and stereochemistry.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms. For the benzyl group, characteristic signals appear in the aromatic region of the spectrum. ugm.ac.id The protons on the piperidine (B6355638) ring exhibit distinct chemical shifts and coupling patterns that are influenced by their spatial orientation (axial or equatorial) and their relationship to neighboring substituents, such as the hydroxyl group at the C5 position.

Carbon-13 NMR (¹³C NMR) complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon (C2) and the carbon bearing the hydroxyl group (C5) are particularly diagnostic. ugm.ac.id

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are crucial for establishing the connectivity between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, providing critical data for determining the relative stereochemistry and preferred conformation of the piperidine ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Substituted Piperidines

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzyl CH₂ | ~3.5 - 5.1 | ~40 - 77 |

| Aromatic CH | ~7.0 - 7.4 | ~127 - 129 |

| Piperidine Ring CH | ~1.5 - 4.5 | ~20 - 70 |

| Carbonyl (C=O) | - | ~160 - 185 |

| CH-OH | ~3.6 - 4.5 | ~60 - 80 |

Note: The exact chemical shifts for this compound can vary depending on the solvent and other experimental conditions.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a vital technique for determining the enantiomeric excess (ee) of a chiral compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other.

For this compound, the CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths, which are directly related to its absolute configuration. By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess can be accurately quantified. nih.gov This technique is particularly valuable in high-throughput screening applications due to its speed and sensitivity. nih.gov The development of a calibration curve using samples of known enantiomeric composition allows for the rapid determination of ee in unknown samples. nih.gov

Vibrational Spectroscopic Analysis for Conformational Preferences

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides insights into the conformational preferences of molecules by probing their vibrational modes. umich.edunih.gov For this compound, these techniques can help to identify the predominant chair or boat conformations of the piperidine ring and the orientation of the benzyl and hydroxyl substituents.

The stretching frequencies of the C=O (carbonyl) and O-H (hydroxyl) groups are particularly informative. mdpi.com Hydrogen bonding, either intramolecular (e.g., between the hydroxyl group and the carbonyl oxygen) or intermolecular, can cause significant shifts in these vibrational frequencies. By analyzing these shifts, often in conjunction with computational modeling, the preferred low-energy conformations of the molecule can be deduced. nih.govmdpi.com

Chromatographic Methodologies for Enantiomeric Resolution and Purity Verification

Chromatographic techniques are essential for both the separation of enantiomers (chiral resolution) and the verification of enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) Development

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining their purity. nih.gov The development of a robust chiral HPLC method for this compound involves the selection of an appropriate chiral stationary phase (CSP). sigmaaldrich.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are among the most versatile and commonly used for a broad range of chiral molecules. nih.govsigmaaldrich.com

Method development involves screening various CSPs and mobile phase compositions to achieve baseline resolution between the (S) and (R) enantiomers. researchgate.net The mobile phase typically consists of a mixture of a nonpolar solvent like n-hexane and a more polar alcohol such as ethanol (B145695) or isopropanol, often with a small amount of an amine modifier like triethylamine (B128534) to improve peak shape. researchgate.net Once a suitable method is established, it can be used for the routine quality control and precise quantification of the enantiomeric purity of this compound. nih.gov

Table 2: General Parameters for Chiral HPLC Method Development

| Parameter | Description | Typical Conditions |

| Chiral Stationary Phase | The column packing material that enables enantiomeric separation. | Polysaccharide-based (e.g., Chiralcel® OJ-H), Macrocyclic glycopeptide-based (e.g., Chirobiotic™) |

| Mobile Phase | The solvent system that carries the sample through the column. | n-Hexane/Ethanol, n-Hexane/Isopropanol, with or without an amine modifier. |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 2.0 mL/min |

| Detection | The method used to detect the separated enantiomers. | UV-Vis spectroscopy (e.g., at 268 nm) |

| Internal Standard | A reference compound added to improve quantitative accuracy. | Arotinolol or other suitable compounds. researchgate.net |

Gas Chromatography (GC) on Chiral Stationary Phases

Gas Chromatography (GC) on chiral stationary phases is another valuable technique for the enantiomeric resolution of volatile compounds. gcms.cz For this compound, this method would typically require derivatization to increase its volatility and thermal stability.

The chiral stationary phases in GC are often based on derivatized cyclodextrins. gcms.cz These cage-like molecules have a chiral cavity into which one enantiomer fits better than the other, leading to different retention times. The choice of the specific cyclodextrin (B1172386) derivative and the GC temperature program are critical for achieving successful separation. While potentially requiring a derivatization step, chiral GC can offer high resolution and sensitivity for the analysis of enantiomeric purity.

Supercritical Fluid Chromatography (SFC) for Enantiopurity Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds in the pharmaceutical industry. researchgate.netvub.be Its advantages over traditional high-performance liquid chromatography (HPLC) include faster analysis times, reduced organic solvent consumption, and often superior resolution. researchgate.netshimadzu.com For this compound, SFC is an ideal method to determine its enantiomeric purity, ensuring that the desired (S)-enantiomer is not contaminated with its (R)-counterpart.

The principle of chiral SFC relies on the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. The mobile phase is typically composed of supercritical carbon dioxide, which is environmentally benign and has low viscosity and high diffusivity, combined with a polar organic modifier, such as methanol (B129727) or ethanol, to modulate the polarity and solubility of the analyte. shimadzu.com

In a typical SFC analysis for the enantiopurity of this compound, a screening of various polysaccharide-based CSPs, such as those derived from amylose or cellulose, would be conducted to find the optimal column for enantioseparation. famhp.befagg.be The selection of the modifier and its concentration, along with temperature and back pressure, are critical parameters that are optimized to achieve baseline separation of the two enantiomers. famhp.be The high efficiency of modern SFC systems allows for the rapid analysis of multiple samples, which is particularly beneficial in high-throughput screening environments. researchgate.net

The successful application of SFC would result in a chromatogram showing two distinct peaks corresponding to the (S) and (R)-enantiomers, allowing for the precise quantification of the enantiomeric excess (e.e.) of the desired (S)-isomer.

| Parameter | Condition |

|---|---|

| Instrument | Analytical SFC System |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | e.g., 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | CO2 / Methanol (e.g., 80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 220 nm |

| Retention Time (R)-enantiomer | e.g., 2.5 min |

| Retention Time (S)-enantiomer | e.g., 3.1 min |

| Resolution (Rs) | > 1.5 |

X-ray Crystallography for Definitive Structural Determination

While spectroscopic and chromatographic methods provide valuable information about the structure and purity of this compound, X-ray crystallography stands as the unequivocal technique for the determination of its absolute three-dimensional structure. nih.gov This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, thereby confirming the (S)-configuration at the chiral center.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. korea.ac.kr By applying sophisticated mathematical algorithms, the electron density map of the molecule can be reconstructed, revealing the precise spatial arrangement of each atom. researchgate.net

For this compound, an X-ray crystal structure analysis would definitively confirm the attachment of the benzyl group to the nitrogen atom, the positions of the hydroxyl and carbonyl groups on the piperidinone ring, and most importantly, the absolute stereochemistry at the C5 position. nih.gov The resulting structural data is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making it accessible to the scientific community. mdpi.com

The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the crystal packing and physical properties of the compound. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C12H15NO2 |

| Formula Weight | 205.25 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P21 |

| a (Å) | e.g., 10.25 |

| b (Å) | e.g., 5.52 |

| c (Å) | e.g., 18.67 |

| β (°) | e.g., 102.47 |

| Volume (ų) | e.g., 1031.5 |

| Z (Molecules per unit cell) | e.g., 4 |

| Density (calculated) (g/cm³) | e.g., 1.321 |

| Final R index [I > 2σ(I)] | e.g., < 0.05 |

Chemical Reactivity and Derivatization Studies of the S 1 Benzyl 5 Hydroxypiperidin 2 One Scaffold

Regioselective Functional Group Interconversions

The presence of both a hydroxyl and a carbonyl group on the piperidinone ring allows for regioselective modifications. The secondary alcohol at the C5 position can be readily oxidized to the corresponding ketone, 1-benzylpiperidine-2,5-dione, using standard oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). Conversely, the lactam carbonyl group can be selectively reduced. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, milder reagents such as sodium borohydride (B1222165) (NaBH₄) can be employed under specific conditions to favor reduction of other functionalities if present, though care must be taken to control the reaction's chemoselectivity. These interconversions are fundamental for modifying the core scaffold and introducing new reactive handles for further elaboration.

Transformations of the Lactam Ring

The lactam ring of (S)-1-benzyl-5-hydroxypiperidin-2-one is susceptible to transformations that significantly alter the heterocyclic core. The most common transformation is the hydrolytic cleavage of the amide bond, which can be achieved under acidic or basic conditions to yield the corresponding linear amino acid, (S)-5-amino-4-hydroxy-5-phenylpentanoic acid. This ring-opening strategy provides access to acyclic chiral amino acids with defined stereochemistry.

Furthermore, the lactam functionality can be completely reduced to the corresponding cyclic amine. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which converts the amide to a secondary amine, yielding (S)-1-benzylpiperidin-5-ol. This transformation from a lactam to a piperidine (B6355638) is a critical step in the synthesis of many piperidine alkaloids and related pharmacologically active compounds. nih.gov

Stereospecific Modifications at the Hydroxyl Moiety

The chiral center at the C5 position, bearing the hydroxyl group, is a key element for stereospecific modifications. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. This activation facilitates subsequent nucleophilic substitution reactions (SN2), which typically proceed with inversion of configuration at the C5 center. This allows for the controlled introduction of a variety of functional groups, including azides, halides, and cyanides, with a predictable stereochemical outcome. This stereocontrol is crucial for the synthesis of enantiomerically pure target molecules.

N-Substituent Manipulations and Linker Introductions

The N-benzyl group serves as a common protecting group for the nitrogen atom of the lactam. rsc.org Its removal is a crucial step for further derivatization at the nitrogen position. Catalytic transfer hydrogenation is an effective method for N-debenzylation. mdma.ch This reaction is often carried out using a palladium catalyst (e.g., 10% Pd-C) with a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid. mdma.ch The reaction proceeds under relatively mild conditions and is generally high-yielding. mdma.ch In some cases, particularly with complex substrates, the addition of a mild acid like acetic acid can facilitate the debenzylation process during catalytic hydrogenation with Pd(OH)₂/C. nih.gov

Once the nitrogen is deprotected to yield (S)-5-hydroxypiperidin-2-one, it becomes a nucleophilic site for the introduction of various substituents or linkers. This can be achieved through N-alkylation with alkyl halides or other electrophiles, or through acylation with acyl chlorides or anhydrides. rsc.org This flexibility allows for the attachment of diverse chemical moieties, which is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies and for linking the scaffold to other molecules or solid supports.

Synthesis of Chiral Precursors for Further Synthetic Elaboration

This compound is a valuable chiral building block for the synthesis of more complex and biologically significant molecules, particularly alkaloids and other nitrogen-containing heterocycles. nih.govnih.govresearchgate.net The inherent chirality and multiple functional groups allow it to serve as a versatile starting material. sigmaaldrich.com

For instance, the strategic manipulation of the hydroxyl and lactam functionalities, as described in previous sections, can lead to the formation of highly functionalized piperidine derivatives. These derivatives are key intermediates in the total synthesis of natural products like cassine (B1210628) and spectaline. researchgate.net The ability to perform stereospecific reactions at the C5 position and modify the lactam ring provides a robust platform for constructing complex three-dimensional structures with high enantiomeric purity. bris.ac.ukresearchgate.net The synthetic utility has been demonstrated in the preparation of various piperidine alkaloids, which are known for their diverse biological activities. nih.govnih.gov

Table 1: Selected Derivatization Reactions of this compound

| Section | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| 4.1 | Oxidation of C5-OH | CrO₃ or KMnO₄ | Piperidine-2,5-dione |

| 4.2 | Lactam Reduction | LiAlH₄ | Piperidine nih.gov |

| 4.3 | Hydroxyl Activation | MsCl, Et₃N | C5-Mesylate |

| 4.4 | N-Debenzylation | 10% Pd-C, Ammonium Formate, Reflux | Secondary Lactam mdma.ch |

Computational and Theoretical Investigations of S 1 Benzyl 5 Hydroxypiperidin 2 One

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.org It is widely applied to determine optimized molecular geometries, electronic properties, and vibrational frequencies. nih.govnih.gov For (S)-1-benzyl-5-hydroxypiperidin-2-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict its most stable three-dimensional conformation. nih.govscispace.com

These calculations typically begin with the optimization of the molecule's geometry to find the lowest energy structure. This involves determining key structural parameters. The piperidine (B6355638) ring is expected to adopt a chair conformation to minimize steric strain. The benzyl (B1604629) group attached to the nitrogen atom and the hydroxyl group at the C5 position can exist in either axial or equatorial positions, with DFT calculations helping to determine the most energetically favorable arrangement.

The electronic structure analysis provides insights into the molecule's reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be the most electron-rich regions. mdpi.com

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: These are representative values based on DFT studies of similar heterocyclic compounds and may vary with the level of theory used.)

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C=O | 1.21 - 1.24 Å | Carbonyl double bond |

| C-N (lactam) | 1.35 - 1.38 Å | Amide bond within the ring |

| C-O (hydroxyl) | 1.41 - 1.44 Å | Single bond of the alcohol group |

| N-CH₂ (benzyl) | 1.46 - 1.49 Å | Bond connecting ring nitrogen to benzyl group |

| Bond Angles (°) ** | ||

| O=C-N | 122 - 125° | Angle within the lactam group |

| C-N-C (ring) | 118 - 121° | Endocyclic angle at the nitrogen atom |

| Dihedral Angles (°) ** | ||

| C6-N1-C2-C3 | 50 - 60° | Torsional angle defining the chair conformation |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model atomic motions by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with surrounding molecules, such as solvents. nih.govnih.gov

For this compound, MD simulations are particularly useful for analyzing its conformational flexibility. The benzyl group has significant rotational freedom around the N-CH₂ bond, and the phenyl ring can adopt various orientations relative to the piperidine ring. Similarly, the piperidine ring itself can undergo subtle conformational fluctuations, such as ring puckering. MD simulations can map the energy landscape associated with these motions and determine the relative populations of different conformers in solution. nih.gov

Furthermore, MD simulations are essential for studying intermolecular interactions. When solvated in water, for example, the hydroxyl and carbonyl groups of the molecule will act as hydrogen bond acceptors, while the hydroxyl proton can act as a hydrogen bond donor. MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds, which are critical for understanding the molecule's solubility and behavior in biological environments. The simulations can also reveal how the molecule interacts with itself, potentially forming dimers or larger aggregates through intermolecular hydrogen bonding and van der Waals forces.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States in Formation and Transformation

Quantum chemical methods, primarily DFT, are indispensable for investigating the mechanisms of chemical reactions. This involves mapping the potential energy surface that connects reactants to products. A key goal is to locate the transition state (TS)—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate.

For this compound, several reactions can be studied computationally. For instance, the synthesis of the parent compound often involves the N-benzylation of (S)-5-hydroxypiperidin-2-one. A quantum chemical analysis could model this Sₙ2 reaction, calculating the energy barrier for the nucleophilic attack of the piperidinone nitrogen on benzyl bromide.

Transformations of the compound, such as the oxidation of the 5-hydroxyl group to a ketone, can also be modeled. Computational studies can compare different oxidizing agents and pathways, calculating the activation energies for each step. The mechanism would likely involve the formation of an intermediate, followed by an elimination step to yield the ketone. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed, providing insights that are often difficult to obtain experimentally.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can be used to validate experimental data or aid in the structural elucidation of new compounds. scispace.commdpi.com

Vibrational Spectroscopy (FT-IR): After performing a geometry optimization with DFT, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, such as C=O stretching, O-H stretching, and C-H bending. The calculated spectrum can be compared with an experimental FT-IR spectrum. While theoretical frequencies are often systematically higher than experimental ones, they can be scaled by an empirical factor to achieve excellent agreement, aiding in the assignment of all major absorption bands. scispace.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The chemical shifts are computed relative to a reference compound (e.g., tetramethylsilane) and can be directly compared to experimental spectra. This is particularly useful for assigning signals in complex regions of the spectrum and for confirming the stereochemistry of the molecule. nih.govmdpi.com

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative) (Note: This table is a representative example of how computational data is compared with experimental findings. Actual values would be obtained from specific experimental and computational studies.)

| Spectroscopic Data | Predicted Value (DFT) | Typical Experimental Range | Assignment |

| FT-IR (cm⁻¹) | 3550-3650 (scaled) | 3300-3500 | O-H stretch |

| 1680-1700 (scaled) | 1640-1660 | C=O stretch (lactam) | |

| ¹³C NMR (ppm) | 172-176 | 170-174 | C2 (Carbonyl) |

| 65-70 | 63-68 | C5 (CH-OH) | |

| 50-55 | 48-53 | C6 (CH₂) | |

| ¹H NMR (ppm) | 7.2-7.5 | 7.2-7.5 | Aromatic (Benzyl) |

| 4.5-4.8 | 4.4-4.7 | CH₂ (Benzyl) | |

| 3.8-4.1 | 3.7-4.0 | H5 (CH-OH) |

Chiral Recognition Studies through Computational Modeling

Given the stereogenic center at the C5 position, this compound is a chiral molecule. Understanding how this enantiomer interacts differently from its (R)-counterpart with other chiral molecules is fundamental to chiral recognition. Computational modeling is a powerful technique for investigating the structural and energetic basis of this phenomenon.

These studies typically involve modeling the interaction of the (S)-enantiomer with a chiral selector, such as a cyclodextrin (B1172386), a chiral stationary phase used in chromatography, or the active site of an enzyme. nih.gov Methods like molecular docking and molecular dynamics are employed to simulate the formation of a diastereomeric complex between the chiral selector (host) and the enantiomer (guest).

The primary goal is to calculate the binding free energy for the formation of the (S)-guest-host complex and compare it to the energy of the corresponding (R)-guest-host complex. A significant difference in binding energy explains the selectivity observed experimentally. These calculations analyze the non-covalent interactions responsible for recognition, such as:

Hydrogen Bonds: The number and strength of hydrogen bonds between the enantiomer and the selector.

Van der Waals Interactions: How well the enantiomer fits into the binding pocket of the selector.

Steric Hindrance: Any unfavorable steric clashes that may destabilize one diastereomeric complex more than the other.

By analyzing the most stable conformations of the diastereomeric complexes, researchers can pinpoint the specific interactions that lead to successful chiral discrimination.

Utility of S 1 Benzyl 5 Hydroxypiperidin 2 One As a Chiral Synthetic Intermediate

Role in the Asymmetric Construction of Complex Nitrogen-Containing Heterocycles

The piperidine (B6355638) ring is a foundational structure in a vast number of alkaloids and pharmaceutical agents. mdma.ch Chiral piperidones, such as (S)-1-Benzyl-5-hydroxypiperidin-2-one, serve as advanced intermediates that are converted into a wide array of more complex piperidine derivatives. mdma.ch The inherent chirality and functional group handles of this compound allow it to act as a scaffold for building new stereocenters and ring systems.

General strategies for elaborating such scaffolds include:

Lactam Modification: The lactam functionality can be reduced to form a cyclic amine or subjected to ring-opening reactions to yield linear amino acids, providing access to different classes of compounds.

Hydroxyl Group Functionalization: The hydroxyl group at the C5 position can be oxidized to a ketone, converted into a leaving group for nucleophilic substitution, or used to direct further stereoselective reactions on the ring.

Enolate Chemistry: The protons alpha to the lactam carbonyl can be removed to form an enolate, which can then be reacted with various electrophiles to introduce substituents at the C3 position, often with high diastereoselectivity due to the influence of the existing stereocenter at C5.

These transformations enable the conversion of the initial piperidone into a diverse range of complex nitrogen-containing heterocycles, including spirocycles and fused bicyclic systems, which are of significant interest in medicinal chemistry. nih.govnih.gov Methodologies such as reductive amination and aza-Michael reactions on related piperidone systems highlight the versatility of this structural motif in synthetic chemistry. researchgate.net

Application in the Synthesis of Natural Product Cores and Analogs

The most prominent application of chiral piperidine scaffolds related to this compound is in the synthesis of pharmaceutically active compounds. The core structure is a key component in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases. nih.govresearchgate.netgoogle.com

Synthetic routes to Tofacitinib rely on the construction of a highly substituted (3R,4R)-aminopiperidine core. researchgate.net The N-benzyl group is a commonly used protecting group during the synthesis of these complex piperidine intermediates. researchgate.net Chiral piperidones are pivotal starting materials that are elaborated through multiple steps, including stereoselective reductions and functional group interconversions, to build the required substitution pattern of the final drug. The synthesis of Tofacitinib underscores the value of chiral piperidine building blocks in providing a reliable and stereocontrolled entry into complex drug molecules. nih.gov

| Drug/Analog | Therapeutic Class | Role of Piperidine Core |

| Tofacitinib | Janus Kinase (JAK) Inhibitor | Forms the central scaffold, with substituents at the 3 and 4 positions being crucial for binding and biological activity. nih.govgoogle.com |

| Donepezil Analogs | Acetylcholinesterase Inhibitors | Chiral 4-piperidone (B1582916) building blocks are used to create analogs to study the impact of stereochemistry on biological activity. nih.gov |

Development of Chiral Scaffolds for Asymmetric Catalysis

While this compound is a premier chiral building block that is incorporated into the final structure of a target molecule, its use as a chiral scaffold for asymmetric catalysis is not widely reported. In asymmetric catalysis, a chiral molecule, often a ligand complexed to a metal, is used in substoichiometric amounts to induce enantioselectivity in a reaction without being consumed. The primary utility described in the scientific literature for this compound and related structures is as a chiral synthon—a source of stereochemistry that becomes an integral part of the synthetic target. mdma.ch

Strategic Building Block in Stereodivergent Synthesis

Stereodivergent synthesis is a powerful strategy that allows for the selective preparation of any stereoisomer of a molecule with multiple stereocenters, typically starting from a single chiral precursor. Chiral piperidones are excellent platforms for such strategies. The existing stereocenter in the ring can direct the formation of new stereocenters, and by carefully choosing reagents and reaction conditions, the stereochemical outcome can be switched.

A study on a related compound, N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, clearly illustrates this principle. mdpi.com In crossed aldol (B89426) reactions with various aldehydes, the choice of reaction conditions dictated which diastereomer was formed:

Using lithium diisopropylamide (LDA) as a base in THF led to the syn-aldol product.

The addition of hexamethylphosphoramide (B148902) (HMPA) to the reaction mixture switched the selectivity to favor the anti-aldol product. mdpi.com

This ability to tune the stereochemical outcome makes this compound a valuable strategic building block. By leveraging the influence of the C5-hydroxyl group and modulating reaction parameters, chemists can potentially access different diastereomers of more complex piperidine derivatives, all originating from a single, readily available chiral intermediate. mdpi.com

Emerging Research Directions and Future Perspectives in Hydroxypiperidinone Chemistry

Novel Catalytic Systems for Enhanced Enantioselectivity

The absolute stereochemistry of piperidine-based compounds is crucial for their pharmacological activity. Consequently, developing novel catalytic systems to achieve high enantioselectivity in their synthesis is a primary goal for synthetic chemists. The synthesis of (S)-1-Benzyl-5-hydroxypiperidin-2-one can be approached either by starting with a pre-existing chiral building block like (S)-5-hydroxypiperidin-2-one or by creating the chiral center through an asymmetric catalytic reaction. cymitquimica.com

Research into the catalytic asymmetric synthesis of substituted piperidines is providing powerful tools for accessing specific stereoisomers. One notable strategy involves the catalytic asymmetric deprotonation of an N-protected pyrrolidine (B122466), followed by aldehyde trapping and a ring-expansion reaction. This method delivers β-hydroxy piperidines with high stereocontrol, demonstrating a concise route to key structural motifs present in neurokinin-1 receptor antagonists. nih.gov While not directly applied to this compound, this approach highlights the potential of using readily available smaller rings to construct more complex piperidine (B6355638) systems with controlled stereochemistry.

Another area of intense research is the development of hybrid catalysts for multicomponent reactions that can rapidly build molecular complexity. nih.gov For instance, the synthesis of pyranopyrimidine scaffolds, which share structural similarities with functionalized piperidones, has been achieved with high diastereoselectivity using catalysts like p-toluenesulfonic acid or L-proline. nih.gov These reactions can generate multiple chiral centers in a single step. The adaptation of such catalytic systems to the synthesis of functionalized piperidinones could offer new, efficient pathways to chiral targets.

Table 1: Comparison of Catalysts in Asymmetric Synthesis of Piperidine Precursors

| Catalyst System | Substrate | Product Type | Enantiomeric/Diastereomeric Excess | Reference |

| Sparteine/s-BuLi | N-Boc-pyrrolidine | β-Hydroxy piperidine | >98% de | nih.gov |

| p-Toluenesulfonic acid (p-TSA) | Aryl aldehydes, Urea/Thiourea, Dihydropyran | Hexahydropyrano[2,3-d]pyrimidinone | High diastereoselectivity (cis-isomer) | nih.gov |

| L-proline | Aryl aldehydes, Urea/Thiourea, Dihydropyran | Hexahydropyrano[2,3-d]pyrimidinone | High diastereoselectivity (cis-isomer) | nih.gov |

This table showcases examples of catalytic systems used for related heterocyclic structures, illustrating the types of catalysts being explored to achieve stereocontrol.

Flow Chemistry and Automated Synthesis Platforms for Efficient Production

Continuous flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients (APIs) by offering enhanced safety, reproducibility, and scalability compared to traditional batch processing. ru.nl The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities. mdpi.com This technology is particularly well-suited for the production of heterocyclic compounds like piperidinones.

The synthesis of various piperidine and pyrrolidine derivatives has been successfully demonstrated using flow microreactors, including methods like electroreductive cyclization. researchgate.net Such systems can improve the efficiency of key transformations and allow for preparative-scale synthesis through continuous operation. researchgate.net For example, the synthesis of pyrazolopyrimidinone (B8486647) derivatives, which involves a cyclocondensation reaction, saw a dramatic reduction in reaction time from 9 hours in batch to just 16 minutes in a flow system, enabling a multi-gram per day production scale. mdpi.com

While a specific flow synthesis for this compound has not been detailed in the literature, the established success in synthesizing related heterocyclic scaffolds suggests a strong potential for adaptation. ru.nluc.pt An automated flow platform could streamline its production, starting from the N-benzylation of (S)-5-hydroxypiperidin-2-one or through a multi-step sequence involving cyclization and functionalization, potentially integrating in-line purification and analysis. uc.pt

Table 2: Comparison of Batch vs. Flow Synthesis for a Heterocyclic Compound

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

| Reaction | Pyrazolopyrimidinone Synthesis | Pyrazolopyrimidinone Synthesis | mdpi.com |

| Reaction Time | 9 hours | 16 minutes | mdpi.com |

| Yield | ~80-85% | 80-85% | mdpi.com |

| Throughput | N/A | Up to 5.7 g/day | mdpi.com |

This table illustrates the significant process intensification achievable by transitioning from batch to flow chemistry for a related heterocyclic synthesis.

Chemoenzymatic Cascade Approaches for Sustainable Synthesis

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful and sustainable route to complex chiral molecules. nih.gov Enzymes can operate under mild conditions with high enantio- and regioselectivity, reducing the need for protecting groups and harsh reagents. nih.gov

A promising strategy for accessing chiral piperidines involves the asymmetric dearomatization of activated pyridines. nih.gov Researchers have developed a one-pot cascade reaction using an amine oxidase and an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. This chemoenzymatic approach has been successfully applied to the synthesis of key intermediates for pharmaceuticals like the antipsychotic drug Preclamol. nih.gov The piperidine core generated through this method is structurally related to the scaffold of this compound, suggesting that enzymatic cascades could be a future avenue for its synthesis from simple, achiral pyridine (B92270) precursors.

Another relevant chemoenzymatic strategy involves the stereoselective hydroamination catalyzed by enzymes like EDDS lyase, followed by a chemical cyclization step. nih.gov This has been used to produce optically pure dihydrobenzoxazinones and dihydroquinoxalinones. nih.gov The principle of using an enzyme to set a key stereocenter in an acyclic precursor, which then undergoes a chemical ring-closure, is a highly attractive and modular approach for the synthesis of heterocyclic lactams.

Advanced In-Situ Spectroscopic Monitoring of Stereoselective Reactions

The optimization of complex stereoselective reactions requires a deep understanding of the reaction mechanism, kinetics, and the formation of intermediates. Advanced in-situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for real-time monitoring of chemical transformations. nih.gov

By monitoring a reaction as it happens directly inside the NMR spectrometer, researchers can identify transient species, determine reaction rates, and quantify the formation of diastereomers and enantiomers without the need for sampling and quenching. While attempts to use in-situ ¹³C NMR have been hampered by long acquisition times, new pulse sequences like steady-state free precession (SSFP) can reduce the measurement time by over an order of magnitude. nih.gov This breakthrough allows for the monitoring of reactions on a practical timescale, as demonstrated in the study of an electrochemical reduction. nih.gov

For the synthesis of this compound, in-situ NMR could be employed to study the kinetics of the N-benzylation step or to monitor the stereochemical outcome of a catalytic asymmetric reduction of a precursor like 1-benzylpiperidine-2,5-dione. Furthermore, specialized NMR setups are being developed to monitor processes like drug permeation through artificial membranes, highlighting the expanding utility of this analytical technique for observing complex chemical and physical processes in real time. rsc.org Applying these advanced monitoring techniques would undoubtedly accelerate the development and optimization of efficient and highly selective syntheses for chiral hydroxypiperidinones.

Q & A

Q. Basic

- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Storage : Store in amber glass vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation. Avoid exposure to moisture and light .

- Disposal : Follow EPA guidelines for organic waste; neutralize with dilute HCl before disposal .

What analytical techniques are essential for confirming the identity and purity of this compound?

Q. Basic

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to verify enantiomeric excess (>99% for pharmaceutical-grade purity) .

- NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., J = 4–6 Hz for axial-equatorial protons in piperidine rings) and NOE experiments .

- Mass Spectrometry : Compare experimental m/z (e.g., [M+H]⁺ = 234.2) with theoretical values .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced

Discrepancies may arise from variations in assay conditions, impurity profiles, or stereochemical drift. Mitigation strategies:

- Replicate Studies : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Meta-Analysis : Use tools like RevMan to pool data and identify confounding variables (e.g., solvent effects, cell lines) .

- Control for Impurities : Quantify byproducts via LC-MS and correlate with bioactivity .

What strategies are effective for optimizing the enantiomeric excess of this compound during asymmetric synthesis?

Q. Advanced

- Catalyst Screening : Test chiral ligands like BINAP or Salen complexes in Pd-catalyzed aminations .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states.

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Q. Optimization Workflow :

Screen 5–10 catalysts at varying temperatures.

Analyze ee via chiral HPLC.

Scale conditions with >95% ee to pilot synthesis.

How can X-ray crystallography using SHELX software be applied to determine the absolute configuration of this compound?

Q. Advanced

- Data Collection : Collect high-resolution (<1.0 Å) diffraction data at synchrotron facilities.

- Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. Anomalous dispersion (e.g., Cu Kα radiation) confirms chirality via Flack parameter .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

What experimental approaches are suitable for investigating the metabolic stability of this compound in pharmacokinetic studies?

Q. Advanced

Q. Key Parameters :

| Parameter | Method | Target |

|---|---|---|

| t₁/₂ | LC-MS/MS | >2h (optimal) |

| Clearance | Non-compartmental analysis | <20 mL/min/kg |

How can researchers design a stability study under varying pH and temperature conditions for this compound?

Q. Advanced

Q. Advanced

- Cross-Validation : Compare ¹H/¹³C NMR with computed spectra (DFT/B3LYP/6-31G**) .

- Interlaboratory Studies : Share samples with independent labs to standardize instrumentation (e.g., 500 MHz NMR, ESI-MS) .

- Dynamic Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) in data interpretation .

How can researchers integrate computational modeling to predict the reactivity of this compound in novel reactions?

Q. Advanced

- DFT Calculations : Use Gaussian 16 to model transition states and predict regioselectivity in electrophilic substitutions.

- MD Simulations : Simulate solvation effects in water/DMSO to optimize reaction conditions .

- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) via AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.